3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Description
This compound features a benzofuran-2-carboxamide core substituted with a 2,4-dichlorobenzamido group at the 3-position and a 2,4-dimethoxyphenyl moiety at the N-position of the carboxamide (Figure 1).
Properties
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O5/c1-31-14-8-10-18(20(12-14)32-2)27-24(30)22-21(16-5-3-4-6-19(16)33-22)28-23(29)15-9-7-13(25)11-17(15)26/h3-12H,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLBANCVJLCFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the dichlorobenzamido and dimethoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and methoxy compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Antihyperlipidemic Activity
Research indicates that derivatives of benzofuran-2-carboxamide exhibit significant antihyperlipidemic effects. In studies involving Triton WR-1339-induced hyperlipidemic rats, compounds similar to 3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide have demonstrated the ability to lower plasma triglycerides and total cholesterol levels effectively . This suggests that the compound may be promising for treating conditions like hyperlipidemia and atherosclerosis.
Anticancer Potential
The structural attributes of this compound may also contribute to anticancer properties. Research has focused on various benzofuran derivatives that show activity against different cancer cell lines. For instance, compounds with similar structures have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of this compound with cellular targets warrant further investigation to elucidate its potential as an anticancer agent.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the actions of benzofuran derivatives often involve modulation of key signaling pathways. For example, some studies have highlighted the role of these compounds in inhibiting enzymes involved in lipid metabolism and cancer progression . Investigating how this compound interacts with these pathways could provide insights into its therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to four analogs (Table 1), highlighting substituent-driven differences:
Table 1: Structural Comparison of Benzofuran-2-Carboxamide Derivatives
*Hypothetical formula for the target compound inferred from analogs.
Key Observations:
- Halogen vs. Non-Halogen Substituents: The target compound’s dichlorophenyl group may enhance target binding via halogen interactions compared to the single chlorine in or non-halogenated analogs like .
- Substituent Size: The biphenyl group in increases molecular weight (464.5 vs.
- Electron Effects : The dimethoxyphenyl group in the target compound offers electron-donating effects, which may improve oxidative stability compared to electron-withdrawing groups (e.g., fluorine in ).
Pharmacokinetic and Physicochemical Properties
While explicit data on solubility, logP, or bioavailability are absent in the evidence, inferences can be made:
- Solubility : The dimethoxyphenyl group’s polarity may improve aqueous solubility relative to purely aromatic substituents (e.g., biphenyl in ).
Biological Activity
3-(2,4-Dichlorobenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzofuran core
- A dichlorobenzamide moiety
- Dimethoxyphenyl substituents
The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through the inhibition of key enzymes and modulation of signaling pathways. Notably:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through disruption of microtubule dynamics, similar to other known anticancer agents like combretastatin A-4 . This mechanism involves interference with mitotic spindle formation, leading to cell cycle arrest.
- Anti-inflammatory Effects : It may also exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation .
Anticancer Activity
A study evaluating similar compounds indicated that derivatives with modifications in the benzamide group exhibited potent antiproliferative activities against various cancer cell lines. The specific activity against breast cancer cells (MCF-7) and lung cancer cells (A549) was highlighted, showing IC50 values in the low micromolar range (1-5 µM) for structurally related compounds .
Anti-inflammatory Activity
In vitro assays demonstrated that the compound could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in 2023, a series of benzofuran derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds structurally similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The most effective derivative showed an IC50 value of 3 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Inflammation Model
Another investigation assessed the anti-inflammatory properties using an animal model of acute inflammation induced by carrageenan. The administration of the compound resulted in a significant reduction in paw edema compared to control groups, suggesting its efficacy in reducing inflammatory responses .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
